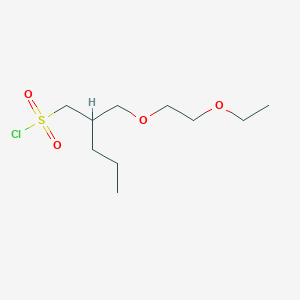
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S and a molecular weight of 272.79 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The reaction can be represented as follows:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Major products formed from these reactions depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other sulfonyl chlorides .
Eigenschaften
Molekularformel |
C10H21ClO4S |
|---|---|
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-3-5-10(9-16(11,12)13)8-15-7-6-14-4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
DMOJXNOFCJMZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCCOCC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
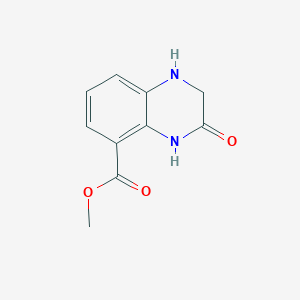

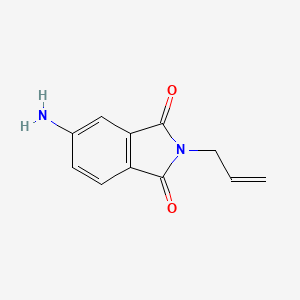
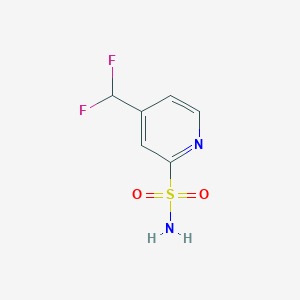

![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
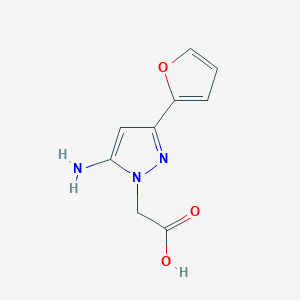
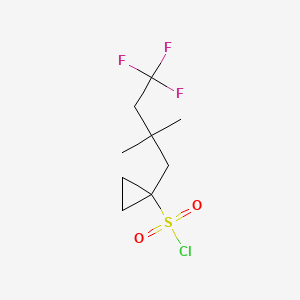
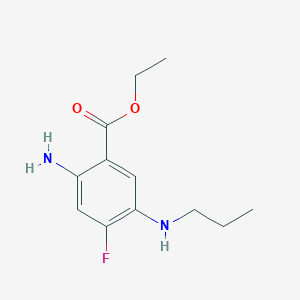
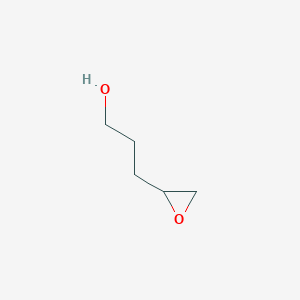

![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)

